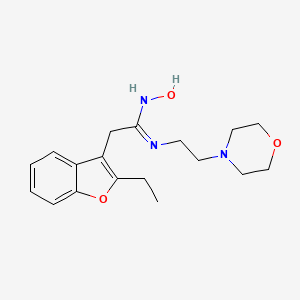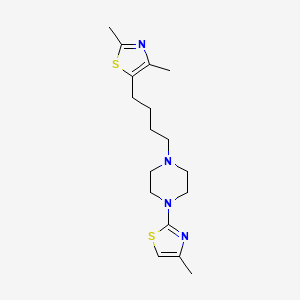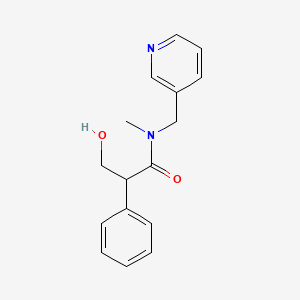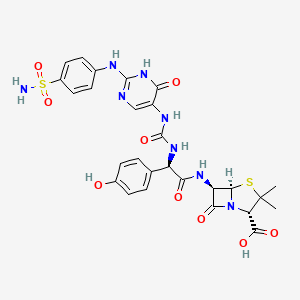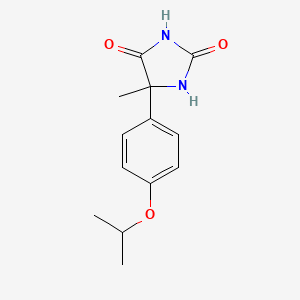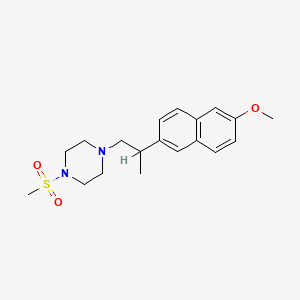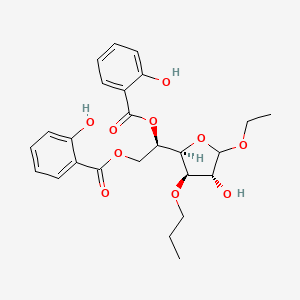
2-Methylcyclohexane-1-carbonyl chloride
概要
説明
2-Methylcyclohexane-1-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as cycloalkanes . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Synthesis Analysis
The synthesis of 2-Methylcyclohexane-1-carbonyl chloride involves multiple steps. The process includes the use of retrosynthetic analysis to design a multi-step synthesis with correct regiochemistry and stereochemistry using the reactions studied to date . For example, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway .Molecular Structure Analysis
The molecular structure of 2-Methylcyclohexane-1-carbonyl chloride is characterized by a cyclohexane ring with a methyl group and a carbonyl chloride group attached . The general formula for a cycloalkane is CnH2n . Cyclohexane, for example, has a ring structure that looks like a chair .Chemical Reactions Analysis
The study of organic chemistry introduces students to a wide range of interrelated reactions . Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols, and boranes; cleaved to smaller aldehydes, ketones, and carboxylic acids; and enlarged by carbocation and radical additions as well as cycloadditions .Physical And Chemical Properties Analysis
The spectroscopic properties of cycloalkanes are considerably similar to those of alkanes . The proton NMR spectra of alkanes and cycloalkanes are characteristic but difficult to interpret because the chemical shifts between the various kinds of protons are usually small .作用機序
The carbon in 2-Methylcyclohexane-1-carbonyl chloride, because it is electron-poor, is an electrophile: it is a great target for attack by an electron-rich nucleophilic group . After the carbonyl is attacked by the nucleophile, the negatively charged oxygen has the capacity to act as a nucleophile .
Safety and Hazards
将来の方向性
Understanding cycloalkanes and their properties are crucial in that many of the biological processes that occur in most living things have cycloalkane-like structures . The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane, although other cycloalkanes varying in the number of carbons can be synthesized .
特性
IUPAC Name |
2-methylcyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMWXVAUXAJKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374934 | |
| Record name | 2-methylcyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90403-98-8 | |
| Record name | 2-methylcyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1622206.png)
